molecular formula C7H4BrClF3NO B1406434 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine CAS No. 1256822-84-0

5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B1406434
CAS No.: 1256822-84-0
M. Wt: 290.46 g/mol
InChI Key: YNEOMOPUACJZBR-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine is a versatile halogenated and fluorinated pyridine building block designed for advanced research and development. This compound integrates a bromo-chloro substitution pattern on the pyridine ring with a 2,2,2-trifluoroethoxy side chain, making it a valuable intermediate for constructing complex molecules. The bromine and chlorine atoms serve as excellent handles for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to introduce a wide array of structural motifs . The 2,2,2-trifluoroethoxy group is a key feature, as the incorporation of fluorine is a well-established strategy in medicinal and agrochemistry to enhance key properties of a molecule, including its metabolic stability, lipophilicity, and overall bioavailability . Compounds featuring the trifluoromethylpyridine scaffold have demonstrated significant biological activities and are frequently found in the synthesis of modern agrochemicals and pharmaceuticals . Specifically, this scaffold is prominent in the development of novel insecticides, fungicides, and bactericides. Research indicates that derivatives of trifluoromethylpyridine can exhibit excellent antibacterial activities against pathogens such as Xanthomonas oryzae ( Xoo ) and Ralstonia solanacearum , which are responsible for devastating crop diseases . Consequently, this reagent is primarily valuable for scientists working in the fields of synthetic chemistry, agrochemical discovery, and pharmaceutical sciences, providing a critical starting point for the creation of new active ingredients. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

5-bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3NO/c8-4-1-5(9)6(13-2-4)14-3-7(10,11)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEOMOPUACJZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)OCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article delves into its applications, particularly in scientific research, medicinal chemistry, and agriculture.

Medicinal Chemistry

This compound is explored for its potential therapeutic properties. Research indicates that compounds with similar structures exhibit antimicrobial and anticancer activities. The trifluoroethoxy group may enhance the compound's bioavailability and interaction with biological targets.

Agricultural Chemistry

The compound serves as an intermediate in the synthesis of agrochemicals. Pyridine derivatives are known for their utility in developing pesticides and herbicides. For instance, related compounds have shown effectiveness against various pathogens affecting crops, suggesting that this compound could play a role in agricultural applications by enhancing pest control measures.

Organic Synthesis

In organic chemistry, this compound can act as a building block for synthesizing more complex molecules. Its halogen substituents allow for various nucleophilic substitution reactions, making it valuable in creating diverse chemical entities.

Case Study 1: Antimicrobial Activity

A study examining the antimicrobial properties of halogenated pyridines found that this compound exhibited significant activity against specific bacterial strains. The presence of the bromine and trifluoroethoxy groups was crucial for its efficacy.

Case Study 2: Synthesis of Agrochemicals

Research focusing on pyridine derivatives highlighted the utility of this compound as an intermediate in synthesizing novel pesticides. The compound's unique structural features enable modifications that enhance the biological activity of resulting agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The halogen atoms may participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine (CAS 126728-58-3)

  • Structural Differences : Lacks the chloro substituent at position 3.
  • Its molecular formula is C₇H₅BrF₃NO, with a similarity score of 0.76 compared to the target compound .
  • Applications : Used as an intermediate in drug synthesis due to its trifluoroethoxy group, which improves metabolic stability in pharmaceuticals .

5-Bromo-3-(trifluoromethyl)pyridin-2-ol (CAS 76041-79-7)

  • Structural Differences : Replaces Cl with a trifluoromethyl (-CF₃) group at position 3 and substitutes the trifluoroethoxy group with a hydroxyl (-OH) at position 2.
  • Impact: The -CF₃ group is more electron-withdrawing than Cl, increasing the compound’s acidity (pKa ~4.5 vs. ~6.5 for Cl).
  • Applications : Likely used in agrochemicals due to its polarity and stability under acidic conditions .

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine (CAS 211122-40-6)

  • Structural Differences : Substitutes Cl at position 2 (vs. position 3 in the target compound) and adds -CF₃ at position 3.
  • Impact : Positional isomerism alters steric interactions; the -CF₃ group at position 3 may hinder electrophilic substitution at adjacent positions. Molecular weight is 260.45 g/mol, slightly lower than the target compound (287.47 g/mol) .
  • Applications : A key intermediate in synthesizing fluorinated pesticides .

5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine (CAS 1214377-42-0)

  • Structural Differences : Replaces trifluoroethoxy with methoxy (-OCH₃) at position 2.
  • Impact : Methoxy is less electronegative than trifluoroethoxy, reducing lipophilicity (logP ~2.1 vs. ~3.5 for the target compound). This impacts membrane permeability in drug design .
  • Applications : Used in medicinal chemistry for its balanced solubility and reactivity .

Research Findings and Data Tables

Table 1. Comparative Properties of Selected Pyridine Derivatives

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score
5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine 1256822-84-0 C₇H₄BrClF₃NO 287.47 Br (C5), Cl (C3), -OCH₂CF₃ (C2) Reference
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine 126728-58-3 C₇H₅BrF₃NO 260.02 Br (C5), -OCH₂CF₃ (C2) 0.76
5-Bromo-3-(trifluoromethyl)pyridin-2-ol 76041-79-7 C₆H₃BrF₃NO 241.99 Br (C5), -CF₃ (C3), -OH (C2) 0.93
5-Bromo-2-chloro-3-(trifluoromethyl)pyridine 211122-40-6 C₆H₂BrClF₃N 260.45 Br (C5), Cl (C2), -CF₃ (C3) N/A

Pharmacological and Industrial Relevance

Chloro and bromo substituents enhance binding to biological targets via halogen bonding .

Biological Activity

5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine is a halogenated pyridine derivative with potential applications in various fields, including agriculture and pharmaceuticals. Its unique structure, characterized by the presence of bromine, chlorine, and a trifluoroethoxy group, suggests interesting biological activities that warrant detailed exploration.

  • Molecular Formula : C7H4BrClF3NO
  • Molecular Weight : Approximately 256.02 g/mol
  • CAS Number : 1256822-84-0

The trifluoroethoxy group enhances the compound's lipophilicity and stability, facilitating interactions with biological membranes and proteins .

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its derivatives and structural analogs. This compound has been associated with several biological effects:

  • Insecticidal Properties : Derivatives of this compound have shown potential as insecticides and acaricides. They disrupt biological processes in pests by interfering with their nervous systems or metabolic pathways.
  • Chemosensory Applications : Pyridine derivatives are often investigated for their ability to act as chemosensors, selectively binding to ions or molecules. This property is useful in environmental monitoring and diagnostic applications .
  • Enzyme Interaction : Interaction studies suggest that this compound can bind to specific enzymes or receptors due to its functional groups. This binding capability may be leveraged in drug development.

Case Studies

  • Insecticidal Activity : A study evaluating the efficacy of pyridine derivatives as insecticides found that compounds similar to this compound exhibited significant activity against common agricultural pests. The mechanism was attributed to their ability to disrupt neurotransmitter function in insects.
  • Binding Studies : Research involving molecular docking simulations indicated that this compound can effectively bind to certain enzyme active sites, suggesting potential for development as a therapeutic agent targeting specific biological pathways.

Comparison of Biological Activities

Compound NameBiological ActivityMechanism of Action
This compoundInsecticidalDisruption of neurotransmission
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridineChemosensorSelective ion binding
Other Pyridine DerivativesVaries (antimicrobial, anti-cancer)Varies (enzyme inhibition)

Synthesis Methods

The synthesis of this compound can be achieved through various methods including:

  • Nucleophilic Substitution Reactions : Utilizing appropriate halogenated precursors.
  • Coupling Reactions : Combining different functional groups under controlled conditions to yield the desired product.

These synthetic routes highlight the compound's versatility in organic chemistry and its potential for further modification to enhance biological activity .

Q & A

Basic Question: What synthetic strategies are effective for preparing 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine, and how can intermediates be purified?

Methodological Answer:
The synthesis typically involves sequential halogenation and alkoxylation of a pyridine core. For example:

Core Functionalization : Start with a pyridine scaffold (e.g., 3-chloropyridine). Introduce bromine at the 5-position via electrophilic substitution using Br₂ in H₂SO₄ or via directed ortho-metalation followed by quenching with a bromine source .

Trifluoroethoxy Installation : The 2-position trifluoroethoxy group can be introduced using nucleophilic aromatic substitution (SNAr) with trifluoroethanol under basic conditions (e.g., NaH or K₂CO₃ in DMF) .

Purification : Intermediate purification often employs column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water. For halogenated pyridines, HPLC with a C18 column and acetonitrile/water mobile phase ensures high purity .

Basic Question: Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for signals corresponding to the trifluoroethoxy group (δ ~4.5–4.8 ppm for -OCH₂CF₃) and aromatic protons (δ ~7.0–8.5 ppm). Coupling patterns distinguish substitution positions .
    • ¹³C NMR : The CF₃ group appears as a quartet (δ ~120–125 ppm, J = 280–300 Hz). Halogenated carbons (Br, Cl) show deshielding (δ ~140–150 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and isotopic pattern (distinct for Br/Cl) .
  • IR Spectroscopy : C-O-C stretching (~1100 cm⁻¹) and C-F vibrations (~1250 cm⁻¹) validate the trifluoroethoxy group .

Advanced Question: How do the bromo and chloro substituents influence regioselectivity in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing Cl (meta to Br) activates the pyridine ring for SNAr at the 2-position, while Br (para to Cl) directs Suzuki-Miyaura couplings to the 5-position .
  • Contradiction Resolution : Discrepancies in catalytic efficiency (e.g., Pd vs. Cu catalysts) arise from steric hindrance. Use bulky ligands (e.g., XPhos) to suppress homocoupling. Monitor reaction progress via TLC with UV quenching .

Advanced Question: What computational methods predict the electronic effects of the trifluoroethoxy group on aromatic reactivity?

Methodological Answer:

  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMOs). The trifluoroethoxy group lowers the LUMO energy, enhancing electrophilic attack at the 2-position .
  • Hammett Parameters : The σₚ value of -OCH₂CF₃ (σₚ ~0.45) indicates moderate electron withdrawal, corroborated by experimental substituent effects in SNAr reactions .

Advanced Question: How can stability issues during storage be mitigated?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the trifluoroethoxy group occurs under acidic/humid conditions.
  • Stabilization : Store under inert gas (N₂/Ar) at -20°C in amber vials. Add molecular sieves (3Å) to absorb moisture. Purity >95% minimizes catalytic degradation .

Advanced Question: What challenges arise when using this compound in kinase inhibitor synthesis?

Methodological Answer:

  • Steric Hindrance : The trifluoroethoxy group impedes binding to ATP pockets. Mitigate via scaffold hopping (e.g., replace pyridine with pyrimidine) .
  • Selectivity : Off-target effects from Br/Cl can be addressed by introducing bioisosteres (e.g., CF₃ for Br) .

Advanced Question: How are contradictions in reported catalytic efficiencies for Buchwald-Hartwig aminations resolved?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)₂ with BrettPhos vs. RuPhos ligands. BrettPhos improves yields for sterically hindered amines (e.g., 85% vs. 60% with RuPhos) .
  • Kinetic Studies : Use in situ IR to monitor intermediate formation. Adjust temperature (80–100°C) and solvent (toluene > DMF) to optimize turnover .

Basic Question: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks. Work in a fume hood to avoid inhalation .
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine

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